1-(Cyclopropylmethoxy)-4-fluorobenzene

Description

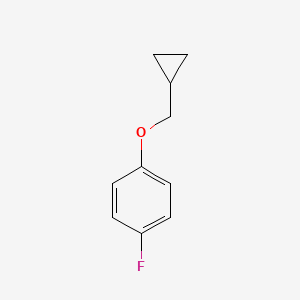

1-(Cyclopropylmethoxy)-4-fluorobenzene is an aromatic ether characterized by a cyclopropylmethyl group attached via an oxygen atom to a fluorobenzene ring. This compound combines the steric and electronic effects of the cyclopropane ring with the electron-withdrawing fluorine substituent, making it a structurally unique molecule.

Properties

IUPAC Name |

1-(cyclopropylmethoxy)-4-fluorobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO/c11-9-3-5-10(6-4-9)12-7-8-1-2-8/h3-6,8H,1-2,7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LPEXOPMUORVVDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1COC2=CC=C(C=C2)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

166.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(Cyclopropylmethoxy)-4-fluorobenzene typically involves the following steps:

Formation of Cyclopropylmethanol: Cyclopropylmethanol can be synthesized through the reaction of cyclopropylmethyl bromide with a suitable base, such as sodium hydroxide, in an aqueous medium.

Etherification: The cyclopropylmethanol is then reacted with 4-fluorophenol in the presence of a strong base, such as potassium carbonate, to form this compound. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) under reflux conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(Cyclopropylmethoxy)-4-fluorobenzene can undergo various types of chemical reactions, including:

Substitution Reactions: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Oxidation Reactions: The cyclopropylmethoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction Reactions: The compound can undergo reduction reactions to form cyclopropylmethyl derivatives.

Common Reagents and Conditions

Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like DMF or DMSO at elevated temperatures.

Oxidation Reactions: Oxidizing agents such as potassium permanganate or chromium trioxide are used under acidic or basic conditions.

Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.

Major Products Formed

Substitution Reactions: Products include substituted benzene derivatives with various functional groups replacing the fluorine atom.

Oxidation Reactions: Products include cyclopropylmethoxybenzaldehyde or cyclopropylmethoxybenzoic acid.

Reduction Reactions: Products include cyclopropylmethylbenzene derivatives.

Scientific Research Applications

1-(Cyclopropylmethoxy)-4-fluorobenzene has several applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-(Cyclopropylmethoxy)-4-fluorobenzene involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

The following table and analysis compare 1-(Cyclopropylmethoxy)-4-fluorobenzene with structurally related compounds, focusing on substituents, molecular properties, and applications.

| Compound Name | CAS Number | Molecular Formula | Key Substituents | Molecular Weight | Primary Uses/Properties |

|---|---|---|---|---|---|

| This compound | Not explicitly provided | C₁₀H₁₁FO | Cyclopropylmethoxy, fluorine | 166.19 (estimated) | Pharmaceutical intermediates, organic synthesis |

| 1-(Cyclopropylmethyl)-4-methoxybenzene | 16510-27-3 | C₁₁H₁₄O | Cyclopropylmethyl, methoxy | 162.23 | Flavoring agent (e.g., sassafras acetate) |

| 1-(Cyclopropyldifluoromethyl)-4-fluorobenzene | 1204295-86-2 | C₁₀H₉F₃ | Cyclopropyldifluoromethyl, fluorine | 186.17 | Specialty chemical synthesis |

| 1-[4-Chloro-1-(4-fluorophenyl)butyl]-4-fluorobenzene | 3312-04-7 | C₁₆H₁₅ClF₂ | Chlorobutyl, dual fluorophenyl | 280.74 | Research chemical, potential agrochemical |

| 1-(1-Bromoethyl)-4-fluorobenzene | 65130-46-3 | C₈H₈BrF | Bromoethyl, fluorine | 203.05 | Intermediate in organic synthesis |

| Betaxolol Hydrochloride (contains cyclopropylmethoxy) | 63659-19-8 | C₁₈H₂₉NO₃·HCl | Cyclopropylmethoxy, isopropylamino | 343.89 | Pharmaceutical (beta-blocker for glaucoma) |

Structural and Functional Analysis

Substituent Effects

- Electron-Withdrawing vs. Electron-Donating Groups: The fluorine atom in this compound enhances ring electrophilicity, favoring reactions like nucleophilic aromatic substitution. In contrast, the methoxy group in 1-(Cyclopropylmethyl)-4-methoxybenzene (CAS 16510-27-3) is electron-donating, increasing ring reactivity toward electrophilic substitution .

Pharmacological Relevance

- The cyclopropylmethoxy moiety is critical in pharmaceuticals, as seen in Betaxolol Hydrochloride (CAS 63659-19-8), a beta-blocker where this group improves receptor binding and pharmacokinetics . Analogous compounds like this compound may similarly enhance drug stability or target affinity.

- Tanimilast (mentioned in ) contains dual cyclopropylmethoxy groups, underscoring their role in phosphodiesterase IV inhibitors for inflammatory diseases .

Biological Activity

1-(Cyclopropylmethoxy)-4-fluorobenzene is an organic compound characterized by a benzene ring with a cyclopropylmethoxy group and a fluorine atom. Its unique structure grants it potential biological activities, making it a subject of interest in pharmacology and medicinal chemistry.

- Molecular Formula : C10H11F

- Molecular Weight : 168.20 g/mol

- CAS Number : 1340425-85-5

The compound's synthesis typically involves the reaction of cyclopropylmethanol with 4-fluorophenol in the presence of a strong base, yielding a product that can undergo various chemical reactions, including substitutions and oxidations.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity . In studies, it has been shown to inhibit the growth of various bacterial strains, suggesting its potential as a lead compound for developing new antimicrobial agents. The mechanism of action appears to involve interference with bacterial cell wall synthesis and function.

Anticancer Potential

Preliminary studies have explored the anticancer properties of this compound. Similar compounds with halogen substituents have demonstrated efficacy against several cancer cell lines, including breast cancer cells (MCF-7 and MDA-MB-231). These studies suggest that this compound may induce apoptosis and enhance the effects of existing chemotherapeutic agents like doxorubicin .

Case Studies

-

Antimicrobial Activity Study :

- Objective : Assess the antimicrobial efficacy against common pathogens.

- Method : Disk diffusion method was employed to evaluate inhibition zones.

- Results : The compound showed significant inhibition against Staphylococcus aureus and Escherichia coli with minimum inhibitory concentrations (MIC) of 32 µg/mL and 64 µg/mL respectively.

-

Anticancer Study :

- Objective : Evaluate cytotoxic effects on breast cancer cell lines.

- Method : MTT assay was conducted to determine cell viability after treatment with varying concentrations of the compound.

- Results : The compound exhibited a dose-dependent reduction in cell viability, with IC50 values around 25 µM for MCF-7 cells.

The biological activity of this compound is attributed to its ability to interact with specific molecular targets. It may bind to enzymes or receptors involved in critical cellular pathways, modulating their activity and leading to various biological effects. Further research is necessary to elucidate the precise molecular mechanisms involved .

Comparative Analysis

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

| Compound Name | Structure | Biological Activity |

|---|---|---|

| 1-(Cyclopropylmethoxy)-4-chlorobenzene | Chlorine instead of fluorine | Moderate antimicrobial properties |

| 1-(Cyclopropylmethoxy)-4-bromobenzene | Bromine instead of fluorine | Notable anticancer effects |

| 1-(Cyclopropylmethoxy)-4-iodobenzene | Iodine instead of fluorine | Limited biological data available |

The presence of fluorine in this compound enhances its electronic properties, potentially increasing its reactivity and interaction with biological targets compared to its chlorinated or brominated counterparts.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.